1-cyclopentyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-cyclopentyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring structure Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization steps. One common method includes the reaction of 1-cyclopentyl-4-methyl-1H-pyrazol-5-amine with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines[4][4].
Scientific Research Applications
1-cyclopentyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-4-methyl-1H-pyrazol-5-amine: A structurally similar compound with potential bioactivity.
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine: Another related compound with similar chemical properties.
Uniqueness
1-cyclopentyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C15H23N5 |
---|---|
Molecular Weight |
273.38 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C15H23N5/c1-3-19-15(12(2)8-17-19)10-16-13-9-18-20(11-13)14-6-4-5-7-14/h8-9,11,14,16H,3-7,10H2,1-2H3 |
InChI Key |
XKEOLIJBWVIJCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
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